6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS No.: 175277-55-1
Cat. No.: VC3911459
Molecular Formula: C13H10N2OS2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175277-55-1 |
|---|---|
| Molecular Formula | C13H10N2OS2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 |
| Standard InChI Key | UNIGDMGLJKRXHV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |
| Canonical SMILES | CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |
Introduction
Structural Characteristics and Molecular Architecture
Molecular Composition and Functional Groups
The compound’s structure comprises three primary components:
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Imidazo[2,1-b] thiazole Core: A bicyclic system formed by the fusion of imidazole and thiazole rings. The imidazole ring contributes nitrogen atoms at positions 1 and 3, while the thiazole ring includes sulfur at position 1 and nitrogen at position 3.
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4-Methylphenylsulfanyl Group: A sulfur-linked para-methylbenzene substituent at position 6 of the imidazo[2,1-b]thiazole system. This group enhances lipophilicity, potentially improving membrane permeability .
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Carbaldehyde Functional Group: A formyl (-CHO) group at position 5, which serves as a reactive site for further chemical modifications, such as oxime formation or Schiff base synthesis .
The interplay of these groups confers unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 175277-55-1 |
| Molecular Formula | |
| Molecular Weight | 274.4 g/mol |
| Density (Predicted) | 1.33–1.40 g/cm³ |
| pKa (Predicted) | 3.39–3.80 |
Synthesis and Chemical Reactivity
Synthetic Strategies
The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1, thiazole-5-carbaldehyde typically involves multi-step protocols to construct the fused heterocyclic core and introduce functional groups. A widely reported method includes:
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Formation of the Thiazole Intermediate:
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2-Aminothiazole derivatives are reacted with propargyl bromide in the presence of a base to form alkyne intermediates.
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Example:
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Cyclization to Imidazo[2,1-b]thiazole:
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The alkyne intermediate undergoes cyclization using palladium-copper catalysts under Sonogashira coupling conditions to form the bicyclic core.
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Sulfanyl Group Introduction:
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Carbaldehyde Functionalization:
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkyne Formation | Propargyl bromide, K₂CO₃ | 75% |
| 2 | Cyclization | Pd/Cu, DMF, 80°C | 68% |
| 3 | Sulfanyl Substitution | 4-Methylthiophenol, Et₃N | 82% |
| 4 | Formylation | POCl₃, DMF, 0°C | 65% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
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Stability: Stable under inert conditions but susceptible to oxidation at the sulfanyl group and hydrolysis of the carbaldehyde moiety in acidic or basic environments.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch).
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NMR Spectroscopy:
Applications in Drug Discovery
Scaffold for Analog Development
The carbaldehyde group serves as a versatile site for derivatization:
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Oxime Formation: Reaction with hydroxylamine yields oxime derivatives with enhanced bioavailability .
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Schiff Bases: Condensation with amines produces Schiff bases, which exhibit improved metal-chelating properties .
Enzyme Inhibition
Preliminary molecular docking studies suggest high affinity for CA-IX (), positioning it as a candidate for anticancer therapy.
Recent Advances and Future Directions
Synthetic Methodology Innovations
Recent efforts focus on streamlining synthesis via one-pot protocols and green chemistry approaches. For example, microwave-assisted cyclization reduces reaction times from hours to minutes.
Targeted Drug Delivery Systems
Nanoformulations, such as liposomal encapsulation, are being explored to enhance the compound’s solubility and tumor-specific uptake.
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